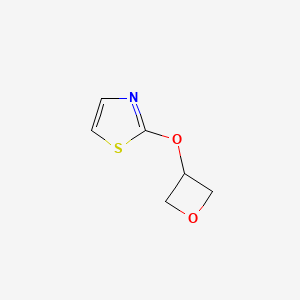

2-(Oxetan-3-yloxy)-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of oxetane derivatives often involves the ring-opening reactions of epoxides . For instance, a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide was accomplished . Using this protocol, oxetan-3-ol could be prepared efficiently in a good yield .Molecular Structure Analysis

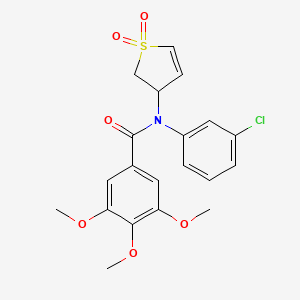

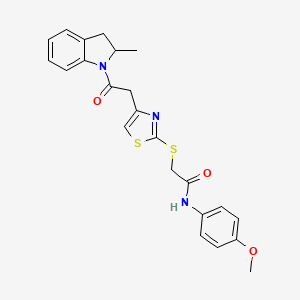

The molecular structure of “2-(Oxetan-3-yloxy)-1,3-thiazole” contains a total of 20 bond(s). There are 10 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 four-membered ring(s), 1 primary amide(s) (aliphatic), 1 hydroxylamine(s) (aliphatic), 1 ether(s) (aliphatic) and 1 Oxetane(s) .Chemical Reactions Analysis

Oxetane derivatives can undergo various chemical reactions. For example, they can be accessed from enantioenriched epoxides with full retention of enantiomeric purity . The formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy .Aplicaciones Científicas De Investigación

Heterocycle Formation in Natural Products

- Peptide Cyclodehydration : A study on thiazole/oxazole-modified microcins (TOMMs) demonstrated the use of ATP in activating peptide backbones during cyclodehydration, a critical step in the biosynthesis of azol(in)e heterocycles in ribosomal natural products (Dunbar et al., 2012).

Metal-induced Tautomerization

- Tautomerization to Heterocyclic Carbenes : Research on oxazole and thiazole molecules presented their transformation into carbene tautomers when N-coordinated to manganese(i), illustrating a novel pathway for generating heterocyclic carbenes (Ruiz & Perandones, 2009).

Biological and Pharmacological Activities

- Biological Activities of Thiadiazole Compounds : A comprehensive review highlighted the diverse biological activities of 1,3,4-thiadiazole-based compounds, including their anticancer, antibacterial, and anti-inflammatory effects, underscoring the therapeutic potential of thiadiazole derivatives (Matysiak, 2015).

Chemistry of Thiazolines and Oxazolines

- Synthetic Applications and Biological Field : An overview of the chemistry of 2-thiazolines provided insights into their preparation methodologies and applications in organic synthesis and asymmetric catalysis, highlighting the unique properties of sulfur-containing heterocycles (Gaumont et al., 2009).

Corrosion Inhibition

- Benzothiazole Derivatives as Corrosion Inhibitors : Studies on benzothiazole derivatives have shown their efficacy in inhibiting steel corrosion in acidic environments, revealing the potential of thiazole compounds in corrosion protection applications (Hu et al., 2016).

Lipoxygenase Inhibition

- Selective 5-Lipoxygenase Inhibitors : Research into (methoxyalkyl)thiazoles uncovered their role as potent and selective inhibitors of 5-lipoxygenase, a target for anti-inflammatory drugs, showcasing the pharmacological relevance of thiazole derivatives (Bird et al., 1991).

Metal Complex Formation

- Complex Formation with Metal Ions : A study on the complex formation properties of thiazolyloximes with Cu2+ and Ni2+ provided insights into the binding ability of thiazole derivatives, offering perspectives for their use in coordination chemistry and material science (Mokhir et al., 2002).

Propiedades

IUPAC Name |

2-(oxetan-3-yloxy)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-10-6(7-1)9-5-3-8-4-5/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGQKMWBBVEYHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methyl-2-(piperidin-1-ylsulfonyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2730768.png)

![1-[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one;dihydrochloride](/img/structure/B2730774.png)

![ethyl 2-[6-(4-chlorophenyl)-3-cyano-4-(methylsulfanyl)-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2730777.png)

![(4-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2730780.png)

![(Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2730783.png)

![5-[3-(tert-butyl)benzyl]-2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole](/img/structure/B2730785.png)